Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-
Description
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-, is a substituted benzenesulfonic acid derivative characterized by a sulfonic acid (-SO₃H) group at position 1 and an N-ethyl-N-benzylamino (-N(CH₂CH₃)(CH₂C₆H₅)) substituent at position 3 of the benzene ring. This compound belongs to a class of sulfonic acids widely utilized in pharmaceuticals, dyes, and industrial catalysts due to their strong acidity and structural versatility . The ethyl(phenylmethyl)amino group introduces steric bulk and lipophilicity, distinguishing it from simpler benzenesulfonic acids like sulfanilic acid (4-aminobenzenesulfonic acid) or metanilic acid (3-aminobenzenesulfonic acid). Analytical methods, such as reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases, are employed for separation and characterization .
Properties
CAS No. |
42803-77-0 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[benzyl(ethyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H17NO3S/c1-2-16(12-13-7-4-3-5-8-13)14-9-6-10-15(11-14)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19) |
InChI Key |
KVBANSJOXDHNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- typically involves the reaction of benzenesulfonic acid with ethyl(phenylmethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and solvent concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, substituted benzenesulfonic acids, and other functionalized aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key properties of Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-, with structurally or functionally related sulfonic acids and sulfonamides:
Key Insights:
Acidity and Reactivity: The parent benzenesulfonic acid has a pKa of ~0.8 due to the strong electron-withdrawing -SO₃H group . Substituents like amino groups (e.g., sulfanilic acid) slightly increase pKa (~3.0–3.2) via electron donation . The ethyl(phenylmethyl)amino group in the target compound likely has minimal electronic effects, retaining strong acidity (~0.8) critical for catalysis or salt formation in pharmaceuticals.
Solubility and Permeability: The ethylbenzylamino substituent enhances lipophilicity, reducing water solubility compared to sulfanilic acid. This property may favor its use in lipid-soluble drug formulations (e.g., besylate salts) . Studies on chitosan membranes show that charged sulfonic acids interact with membranes via electrostatic forces; bulkier substituents like ethylbenzylamino may enhance permeability in low-pH environments .
Applications: Pharmaceuticals: The target compound’s lipophilicity makes it suitable as a counterion for cationic drugs, improving bioavailability . Dyes: Azo-linked derivatives (e.g., CAS 68400-40-8) are used in dye synthesis, where the ethylbenzylamino group may stabilize chromophores . Catalysis: As a strong acid, it could act as a catalyst in esterification or peptide synthesis, similar to simpler benzenesulfonic acids .
Research Findings: Sulfonamides (e.g., 3-amino-4-methyl-N-[4-trifluoromethylphenyl]benzenesulfonamide) exhibit enzyme inhibition but require specific substituents for selectivity . In contrast, sulfonic acids like the target compound are more acidic and suited for industrial applications. Membrane studies indicate that substituent size and charge dictate permeability; the target’s bulky group may reduce diffusion rates compared to smaller analogs like theophylline or benzenesulfonic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
